molecular formula C11H24N2O2 B13191506 tert-Butyl N-[1-(ethylamino)butan-2-yl]carbamate

tert-Butyl N-[1-(ethylamino)butan-2-yl]carbamate

Cat. No.: B13191506
M. Wt: 216.32 g/mol
InChI Key: ATPVINDJCIICCC-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(ethylamino)butan-2-yl]carbamate is a chemical compound with the molecular formula C11H24N2O2 and a molecular weight of 216.32 g/mol . It is often used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[1-(ethylamino)butan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine under controlled conditions. One common method involves the use of tert-butyl chloroformate and the corresponding amine in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-(ethylamino)butan-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carbonyl compounds, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[1-(ethylamino)butan-2-yl]carbamate is unique due to its specific combination of functional groups and its ability to act as a versatile intermediate in organic synthesis. Its structure allows for selective reactions and modifications, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C11H24N2O2

Molecular Weight

216.32 g/mol

IUPAC Name

tert-butyl N-[1-(ethylamino)butan-2-yl]carbamate

InChI

InChI=1S/C11H24N2O2/c1-6-9(8-12-7-2)13-10(14)15-11(3,4)5/h9,12H,6-8H2,1-5H3,(H,13,14)

InChI Key

ATPVINDJCIICCC-UHFFFAOYSA-N

Canonical SMILES

CCC(CNCC)NC(=O)OC(C)(C)C

Origin of Product

United States

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